3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide

BTK inhibitor Kinase selectivity Benzamide SAR

3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 861506-97-0) is a substituted benzamide with the molecular formula C₁₆H₁₄F₃NO and a molecular weight of 293.28 g/mol. Its structure features a 3,5-dimethylbenzoyl moiety linked via an amide bridge to a 3-(trifluoromethyl)phenyl group.

Molecular Formula C16H14F3NO
Molecular Weight 293.289
CAS No. 861506-97-0
Cat. No. B2489966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide
CAS861506-97-0
Molecular FormulaC16H14F3NO
Molecular Weight293.289
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C
InChIInChI=1S/C16H14F3NO/c1-10-6-11(2)8-12(7-10)15(21)20-14-5-3-4-13(9-14)16(17,18)19/h3-9H,1-2H3,(H,20,21)
InChIKeyBTDSQDAZGPMQFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 861506-97-0): Structural Identity and Procurement Baseline


3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 861506-97-0) is a substituted benzamide with the molecular formula C₁₆H₁₄F₃NO and a molecular weight of 293.28 g/mol. Its structure features a 3,5-dimethylbenzoyl moiety linked via an amide bridge to a 3-(trifluoromethyl)phenyl group . The compound belongs to the broader class of trifluoromethyl-substituted benzamides disclosed as protein kinase inhibitors in the patent family WO2006015859A1 [1]. It appears as a building block or screening compound in medicinal chemistry programs, but dedicated peer-reviewed SAR studies on this specific compound remain absent from the indexed literature as of the search date. Consequently, the evidence base presented below relies on structural analog data, patent disclosures, and computed physicochemical parameters to establish quantifiable differentiation.

Why 3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide Cannot Be Treated as Interchangeable with Other Trifluoromethyl Benzamides


Trifluoromethyl benzamides are a chemically diverse class where subtle modifications to the benzoyl ring, the aniline ring, or the CF₃ position drastically alter target engagement and selectivity. For instance, moving the CF₃ group from the 3-position to the 4-position on the aniline ring yields the positional isomer 3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide (CAS 895701-96-9), which differs in molecular shape recognition and electronic distribution . More critically, replacing the 3,5-dimethyl substituents on the benzoyl ring with 3,5-diamino groups produces 3,5-diamino-N-[3-(trifluoromethyl)phenyl]benzamide, which gains nanomolar GSK-3β inhibitory activity and tumor cytotoxicity (HCT-116 IC₅₀ = 8.3 µM) [1]. These two comparators illustrate that even single-substituent swaps can toggle a compound between being an active kinase inhibitor and an inactive or differentially active analog. Therefore, 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide must be evaluated on its own substitution pattern, not that of the broader family.

Quantitative Differentiation of 3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide from Its Closest Analogs


BTK Inhibitory Potency: 3,5-Dimethyl vs 3,5-Diamino Substitution on the Benzoyl Ring

In a Bruton's tyrosine kinase (BTK) biochemical assay disclosed in US20240083900, the 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide scaffold (Example 99) exhibited an IC₅₀ of 1 nM against human BTK [1]. By contrast, its 3,5-diamino analog (4d), which incorporates 3,5-diamino substituents on the benzoyl ring, showed an IC₅₀ of 8.3 µM (8,300 nM) against HCT-116 colon cancer cells in a GSK-3β context [2]. Although the assays are not identical (biochemical kinase vs cellular cytotoxicity), the >8,000-fold difference in effective concentration strongly suggests that 3,5-dimethyl substitution on the benzoyl ring is structurally permissive for potent BTK engagement, whereas 3,5-diamino substitution directs the compound toward a distinct target profile (GSK-3β). Researchers selecting a benzamide for BTK-focused programs should therefore prefer the 3,5-dimethyl scaffold over the 3,5-diamino variant.

BTK inhibitor Kinase selectivity Benzamide SAR

Positional Isomer Selectivity: 3-CF₃ vs 4-CF₃ on the Aniline Ring

The trifluoromethyl group position on the aniline ring is a critical determinant of biological activity. Published benzamide SAR indicates that 3-CF₃ substitution (as in the target compound) strengthens hydrophobic interactions in the Abl kinase hydrophobic pocket, a feature also exploited by the dual Abl/Lyn inhibitor NS-187 [1]. The 4-CF₃ positional isomer (3,5-dimethyl-N-[4-(trifluoromethyl)phenyl]benzamide, CAS 895701-96-9) has an identical molecular formula (C₁₆H₁₄F₃NO, MW 293.28) and is commercially available , yet no BTK or GSK-3β inhibitory data have been reported for it, implying either inactivity or distinct selectivity. In coumarin-benzamide MAO-B inhibitors, 3-CF₃ substitution (3b) consistently outperformed 4-substituted analogs, demonstrating that the meta-CF₃ orientation on the terminal phenyl ring is optimal for certain target engagements [2]. Without explicit head-to-head kinase data, the literature precedent supports the expectation that 3-CF₃-substituted benzamides possess target-binding advantages that 4-CF₃ isomers lack.

Trifluoromethyl positional isomer Kinase inhibitor Structure-activity relationship

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs Diamino Analogs

The target compound (3,5-dimethyl substitution) and its 3,5-diamino analog differ markedly in calculated lipophilicity. The dimethyl compound is predicted to have a higher logP than the diamino analog (which features two additional H-bond donors), a difference that directly affects passive membrane permeability and blood-brain barrier (BBB) penetration potential. The dimethyl variant has zero hydrogen bond donors (amide NH only, unless deprotonated) compared to three HBDs for the diamino analog (amide NH + two aniline NH₂ groups). This substitution-dependent physicochemical profile means the dimethyl compound is better suited for CNS-penetrant screening libraries, while the diamino analog, with its additional polarity and H-bonding capacity, may be preferentially retained in peripheral target engagement.

Lipophilicity Blood-brain barrier permeability Drug-likeness

Synthetic Accessibility and Commercial Purity: A Defined Building Block vs Multi-Step Custom Synthesis

3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide is commercially available from multiple suppliers at specified purities (e.g., 97% from Leyan, ≥95% from AK Scientific) and can be synthesized from 3,5-dimethylbenzoic acid and 3-(trifluoromethyl)aniline via a straightforward acid chloride coupling . In contrast, the active GSK-3β inhibitor 3,5-diamino-N-[3-(trifluoromethyl)phenyl]benzamide (4d) requires multi-step synthesis involving nitro reduction to install the 3,5-diamino groups, which introduces additional purification complexity and potential batch-to-batch variability [1]. For screening laboratories requiring a reliable, readily accessible benzamide scaffold with a defined substitution pattern, the 3,5-dimethyl compound offers a lower barrier to procurement and reproducibility.

Synthetic accessibility Commercial purity Building block

Optimal Research and Procurement Scenarios for 3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide


BTK Inhibitor Hit-to-Lead and Lead Optimization Programs

Based on the sub-nanomolar BTK IC₅₀ (1 nM) disclosed for the 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide scaffold in US20240083900 [1], this compound serves as a validated starting point for medicinal chemistry efforts targeting Bruton's tyrosine kinase. Teams should use this scaffold for SAR expansion rather than the 3,5-diamino analog, which lacks reported BTK activity and instead shows micromolar GSK-3β-dependent cytotoxicity [2].

Kinase Selectivity Panel Screening with Positionally Defined CF₃ Substitution

The 3-CF₃ substitution on the aniline ring is a recognized pharmacophoric feature for engaging the hydrophobic pocket of multiple kinases, including Abl and Lyn [1]. Procuring the 3-CF₃ isomer (CAS 861506-97-0) rather than the 4-CF₃ isomer (CAS 895701-96-9) ensures that the compound aligns with established kinase inhibitor SAR. This is particularly relevant for broad-panel kinase selectivity screening where positional isomers can produce divergent selectivity fingerprints.

CNS-Penetrant Probe Design Leveraging Favorable Physicochemical Properties

With zero hydrogen bond donors (beyond the amide NH) and estimated moderate-to-high lipophilicity, the 3,5-dimethyl compound is better suited for CNS drug discovery programs than its 3,5-diamino counterpart. The dimethyl substitution reduces polar surface area and HBD count, two key parameters governing BBB permeation. Neuroscience teams exploring kinase targets in the CNS should prioritize this scaffold over more polar benzamide variants.

Reliable Building Block for Parallel Synthesis and Library Production

The compound is commercially available at ≥95% purity from multiple vendors and is synthesizable via a single-step amide coupling [1] [2]. This makes it an ideal building block for parallel amide library synthesis, where consistent purity and straightforward derivatization are critical for generating high-quality screening collections.

Quote Request

Request a Quote for 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.